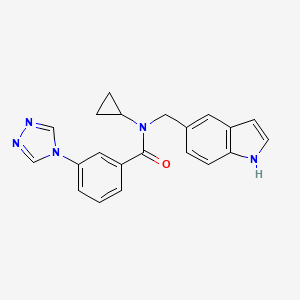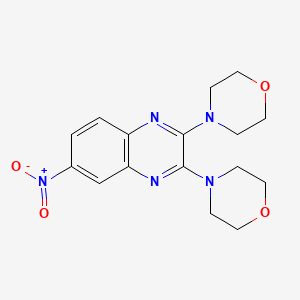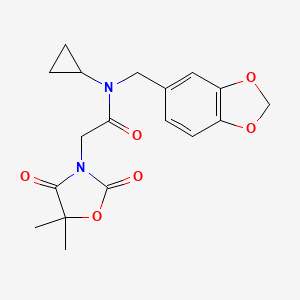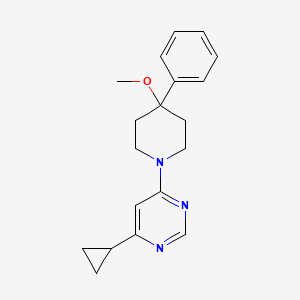![molecular formula C18H16ClN3O2 B5686583 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide, also known as CP-31398, is a small molecule that has been studied for its potential as a cancer therapy. This compound has been shown to have promising effects in preclinical studies, and research is ongoing to further explore its potential applications.
Wirkmechanismus
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide involves its ability to bind to and stabilize the tumor suppressor protein p53. This protein plays a critical role in regulating cell growth and preventing the development of cancer. By stabilizing p53, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis in cancer cells, inhibition of tumor growth, and activation of p53-dependent transcriptional activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide as a research tool is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to be effective in a variety of cancer types, including breast, lung, and colon cancer. However, one limitation of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide as a cancer therapy. One area of focus is the development of more effective formulations of this compound that can be administered in a clinical setting. Additionally, research is ongoing to explore the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to better understand the mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide and its potential applications in other disease states.
Synthesemethoden
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide involves several steps, including the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with phthalic anhydride to form the phthalazinone intermediate, which is subsequently reacted with N-methylpropanamide to form 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been studied extensively for its potential as a cancer therapy. In preclinical studies, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide has been shown to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-20-16(23)10-11-22-18(24)15-5-3-2-4-14(15)17(21-22)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZCUDYCFGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)

![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)

![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)

![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)

![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)